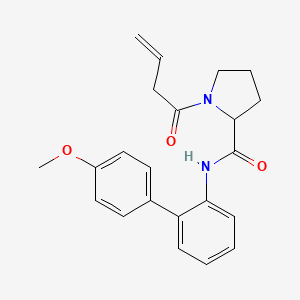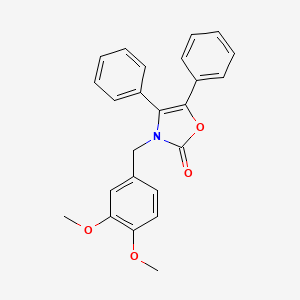
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as compound 1, is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of prolinamide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves its interaction with the target protein or enzyme, leading to its inhibition. In the case of cancer, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the proteasome, which is responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's and Parkinson's, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are responsible for the formation of plaques and tangles in the brain.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in various scientific research applications. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively, leading to the prevention of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in scientific research is its high potency and selectivity towards the target protein or enzyme. This makes it an attractive candidate for drug development. However, one of the limitations of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 is its relatively complex synthesis method, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions in which the research on 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 can be expanded. One of the potential directions is the development of novel derivatives of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 with improved potency and selectivity towards the target protein or enzyme. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1, which can provide valuable insights into its therapeutic potential. Additionally, the use of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in combination with other drugs or therapies can be explored to enhance its efficacy in various diseases.
Synthesemethoden
The synthesis of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 3-aminocrotonic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then subjected to N-protection with Boc (tert-butyloxycarbonyl) followed by the reaction with butenoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has shown promising results as a potent inhibitor of the proteasome, which is a key player in the degradation of proteins involved in cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are the hallmarks of these neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-but-3-enoyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24-15-6-10-20(24)22(26)23-19-9-5-4-8-18(19)16-11-13-17(27-2)14-12-16/h3-5,8-9,11-14,20H,1,6-7,10,15H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJFHGPBLCVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6002670.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)

![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)